REACTION_CXSMILES
|
[La:1].Cl.[C:3]([OH:8])(=[O:7])[C:4]([OH:6])=[O:5]>O>[C:3]([O-:8])(=[O:7])[C:4]([O-:6])=[O:5].[La+3:1].[C:3]([O-:8])(=[O:7])[C:4]([O-:6])=[O:5].[C:3]([O-:8])(=[O:7])[C:4]([O-:6])=[O:5].[La+3:1] |f:4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[La]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[La]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
lanthanum oxalate
|
Type
|
product
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[La+3].C(C(=O)[O-])(=O)[O-].C(C(=O)[O-])(=O)[O-].[La+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |